N-Desethyl brinzolamide N-Desethyl brinzolamide Brinzolamide Related Compound B is Brinzolamide derivative.
Brand Name: Vulcanchem
CAS No.: 404034-55-5
VCID: VC21344080
InChI: InChI=1S/C10H17N3O5S3/c1-18-4-2-3-13-6-8(11)7-5-9(20(12,14)15)19-10(7)21(13,16)17/h5,8H,2-4,6,11H2,1H3,(H2,12,14,15)/t8-/m0/s1
SMILES: COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N
Molecular Formula: C10H17N3O5S3
Molecular Weight: 355.5 g/mol

N-Desethyl brinzolamide

CAS No.: 404034-55-5

Cat. No.: VC21344080

Molecular Formula: C10H17N3O5S3

Molecular Weight: 355.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

N-Desethyl brinzolamide - 404034-55-5

CAS No. 404034-55-5
Molecular Formula C10H17N3O5S3
Molecular Weight 355.5 g/mol
IUPAC Name (4R)-4-amino-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide
Standard InChI InChI=1S/C10H17N3O5S3/c1-18-4-2-3-13-6-8(11)7-5-9(20(12,14)15)19-10(7)21(13,16)17/h5,8H,2-4,6,11H2,1H3,(H2,12,14,15)/t8-/m0/s1
Standard InChI Key MVBJPOIMDXIBKC-QMMMGPOBSA-N
Isomeric SMILES COCCCN1C[C@@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N
SMILES COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N
Canonical SMILES COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N

Chemical Structure and Properties

N-Desethyl brinzolamide, with the IUPAC name (R)-4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e] thiazine-6-sulfonamide 1,1-dioxide, is a metabolite formed through the deethylation of brinzolamide . It retains the core structure of brinzolamide but lacks the ethyl group attached to the amino moiety.

The compound has been well-characterized with specific physicochemical properties as outlined in the table below:

PropertyValue
CAS Number404034-55-5
Molecular FormulaC₁₀H₁₇N₃O₅S₃
Molecular Weight355.45 g/mol
StereochemistryAbsolute (R configuration)
Defined Stereocenters1/1
Storage Temperature-20°C
FDA UNII88WG3B2PNK

Table 1: Physicochemical properties of N-desethyl brinzolamide

The compound is also known by several synonyms including Brinzolamide USP Related Compound B, Brinzolamide Impurity 8, and Desethyl-Brinzolamide Oxalate (in salt form) . The oxalate salt form has a different molecular formula (C₁₂H₁₉N₃O₉S₃) and a higher molecular weight of 445.5 g/mol .

Pharmacological Activity

Mechanism of Action

N-Desethyl brinzolamide functions primarily as a carbonic anhydrase (CA) inhibitor, similar to its parent compound brinzolamide . Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to form carbonic acid, which subsequently dissociates into bicarbonate and hydrogen ions. By inhibiting these enzymes, particularly in the eye, N-desethyl brinzolamide contributes to the reduction of intraocular pressure, which is the primary therapeutic goal in glaucoma treatment.

Enzyme Inhibition Profile

Research has demonstrated that N-desethyl brinzolamide exhibits potent inhibitory activity against specific carbonic anhydrase isoforms. Its inhibitory profile has been characterized as follows:

Carbonic Anhydrase IsoformIC₅₀ Value
CAII1.28 nM
CAIV128 nM

Table 2: Inhibitory activity of N-desethyl brinzolamide against carbonic anhydrase isoforms

This inhibition profile indicates that N-desethyl brinzolamide is approximately 100 times more potent against CAII than CAIV, suggesting a selective action that may contribute to its pharmacological effects while potentially reducing off-target effects.

Pharmacokinetics and Metabolism

Formation and Distribution

N-Desethyl brinzolamide is formed in humans as a metabolite of brinzolamide through deethylation processes . Following administration of brinzolamide, both the parent compound and N-desethyl brinzolamide bind to carbonic anhydrase enzymes and accumulate in red blood cells (RBCs) . This binding and accumulation are significant factors in the compound's pharmacokinetic profile.

In plasma, both parent brinzolamide and N-desethyl brinzolamide concentrations are generally low and often below assay quantitation limits (typically <10 ng/mL) . This is primarily due to their high affinity for carbonic anhydrase in RBCs.

Steady-State Kinetics

The time to reach steady-state concentrations differs significantly between oral and topical administration routes:

Administration RouteTime to Steady-StateConcentration Range in RBCs
Oral20-28 weeks6-30 μM
Topical Ophthalmic12-18 monthsLower than oral levels

Table 3: Steady-state pharmacokinetics of N-desethyl brinzolamide

These extended times to reach steady state reflect the compound's high affinity for carbonic anhydrase in RBCs and slow turnover rate, characteristics that influence its long duration of action.

Analytical Methods and Detection

The detection and quantification of N-desethyl brinzolamide present certain analytical challenges. During the development of plasma assay methods, researchers have noted difficulties in establishing conditions that provide sufficient precision and ruggedness for N-desethyl brinzolamide to meet validation criteria .

For whole blood samples, HPLC/MS/MS assays have been successfully validated for brinzolamide, while GC/MS/MS methods have been used for related compounds . The analysis typically involves estimating red blood cell concentrations by dividing the ng/mL whole blood trough concentrations by the sample hematocrit and expressing the result on a micromolar basis .

Clinical Significance

Role in Therapeutic Efficacy

Research and Development Applications

N-Desethyl brinzolamide serves several important functions in pharmaceutical research and development:

  • As a reference standard for quality control in pharmaceutical manufacturing

  • As a marker for monitoring brinzolamide metabolism in clinical studies

  • As an impurity to be monitored in brinzolamide formulations

The compound is available as a research standard from multiple suppliers, typically stored at -20°C to ensure stability .

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